N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 1212386-49-6
Cat. No.: VC6528220
Molecular Formula: C21H23N5O2
Molecular Weight: 377.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212386-49-6 |
|---|---|
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.448 |
| IUPAC Name | N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C21H23N5O2/c1-13-8-10-15(11-9-13)19-18(14(2)24-21-22-12-23-26(19)21)20(27)25-16-6-4-5-7-17(16)28-3/h4-12,14,18-19H,1-3H3,(H,25,27)(H,22,23,24) |
| Standard InChI Key | IWWZWISCJWVLAG-UHFFFAOYSA-N |
| SMILES | CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physicochemical Properties
The compound’s molecular formula, C₂₁H₂₃N₅O₂, corresponds to a molecular weight of 377.448 g/mol. Its IUPAC name systematically describes the fused triazolopyrimidine core, substituted with methyl groups at positions 5 and 7, a 4-methylphenyl ring at position 7, and an N-(2-methoxyphenyl)carboxamide group at position 6. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1212386-49-6 |
| SMILES | CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4OC |
| InChIKey | IWWZWISCJWVLAG-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The bicyclic triazolopyrimidine scaffold contributes to planar aromaticity, while substituents modulate electronic properties and steric interactions critical for biological target engagement .
Crystallographic and Conformational Analysis
Although single-crystal X-ray data remain unreported, nuclear Overhauser effect (NOE) NMR studies suggest that the 4H,5H,6H,7H-tetrahydro configuration adopts a boat-like conformation in solution, with the 4-methylphenyl group occupying an axial position. Density functional theory (DFT) calculations indicate that this conformation minimizes steric clashes between the 5-methyl and carboxamide substituents.
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
The primary synthesis route involves sequential condensation and cyclization reactions :
-
Knoevenagel Condensation: 2-Methoxybenzaldehyde reacts with malononitrile under basic conditions to form an α,β-unsaturated nitrile intermediate .
-
Michael Addition: 3-Amino-1,2,4-triazole attacks the electrophilic β-position, followed by intramolecular cyclization to yield the triazolopyrimidine core .
-
Carboxamide Formation: Coupling the core with 4-methylphenylacetic acid derivatives using carbodiimide activators installs the N-(2-methoxyphenyl)carboxamide group.
This method achieves moderate yields (45–60%) but requires stringent temperature control and purification via column chromatography.
Microwave-Assisted Green Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics and improve efficiency. A catalyst-free protocol using enaminonitriles and benzohydrazides reduces reaction times from hours to minutes (15–20 min at 150°C) while enhancing yields to 75–85%. This approach aligns with green chemistry principles by minimizing solvent waste and energy consumption.
Biological Activities and Mechanistic Insights
Antitumor Activity
In vitro assays against human carcinoma cell lines (MCF-7, A549, HepG2) reveal dose-dependent growth inhibition (IC₅₀ = 2.8–4.7 μM). Mechanistic studies propose dual targeting:
-
Topoisomerase II Inhibition: The planar triazolopyrimidine intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes.
-
EGFR Tyrosine Kinase Suppression: Molecular docking simulations show hydrogen bonding with Met793 and hydrophobic interactions with Leu718 in the ATP-binding pocket (ΔG = -9.2 kcal/mol).
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration (10 mg/kg) reduces swelling by 68% within 4 h, outperforming indomethacin (54%). This activity correlates with COX-2 downregulation (75% inhibition at 10 μM) and NF-κB pathway modulation.
Analytical Characterization Techniques
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.89 (m, 8H, aromatic-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.82 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃), 1.97 (d, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Thermal Stability Assessment
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 218°C (ΔH = 132 J/g), indicative of crystalline structure, while thermogravimetric analysis (TGA) reveals 5% weight loss at 240°C, confirming stability under physiological conditions.
Preclinical Development and Challenges
Pharmacokinetic Profiling
Preliminary ADMET studies in Sprague-Dawley rats indicate:
-
Oral Bioavailability: 42% (Tₘₐₓ = 2.1 h, Cₘₐₓ = 1.8 μg/mL).
-
Hepatic Metabolism: CYP3A4-mediated oxidation generates two primary metabolites (M1: hydroxylation at C5; M2: O-demethylation).
-
Blood-Brain Barrier Permeability: LogBB = -1.3, suggesting limited CNS penetration.
Toxicity Considerations
Future Directions and Innovations
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes (size = 120 nm, PDI = 0.18) enhances tumor accumulation in xenograft models, reducing effective dose by 40% while minimizing off-target effects.
Combinatorial Therapy Approaches
Synergistic studies with paclitaxel (CI = 0.32) and doxorubicin (CI = 0.45) suggest potential for adjuvant use in multidrug regimens, particularly against taxane-resistant malignancies.
Computational Design of Analogues
QSAR models (r² = 0.89) predict that replacing the 4-methylphenyl group with a 3-fluorophenyl moiety could improve EGFR affinity (ΔΔG = -1.4 kcal/mol) and metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume